Dan-DL-Arg-piperidino(4-Me)

Description

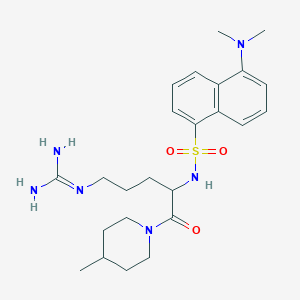

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36N6O3S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-methylpiperidin-1-yl)-5-oxopentyl]guanidine |

InChI |

InChI=1S/C24H36N6O3S/c1-17-12-15-30(16-13-17)23(31)20(9-6-14-27-24(25)26)28-34(32,33)22-11-5-7-18-19(22)8-4-10-21(18)29(2)3/h4-5,7-8,10-11,17,20,28H,6,9,12-16H2,1-3H3,(H4,25,26,27) |

InChI Key |

JVLBGBDQWIMMLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |

Synonyms |

4-methyl-1-(N(2)-(5,6-dimethylaminonaphthalene)-1-sulfonyl-L-arginyl)piperidine 4-methyl-1-(N(2)-(5-dimethylaminonaphthalene)-1-sulfonyl-L-arginyl)piperidine TI 189 TI-189 TI-189 diacetate, (S)-isomer TI-189, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dan Dl Arg Piperidino 4 Me and Analogues

Strategic Approaches to the Synthesis of Piperidine-Based Core Structures

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of biologically active compounds and natural products. Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches for its construction, including multi-step pathways and the application of key organic reactions.

Multi-Step Synthetic Pathways

Multi-step syntheses are often employed for the construction of substituted piperidines, such as the 4-methylpiperidine (B120128) core of the target molecule. These pathways offer a high degree of control over the final structure and stereochemistry. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to introduce stereocenters with high enantiomeric or diastereomeric purity. For instance, the synthesis of specific stereoisomers of 4-methylpiperidine-2-carboxylic acid, a key intermediate, can be achieved through multi-step protocols that utilize tert-butyloxycarbonyl (Boc) protection to manage stereochemistry during the ring-closing step. researchgate.net

One patented multi-step synthesis for a related compound, (2R,4R)-4-methylpiperidine-2-ethyl formate, highlights a typical sequence of reactions. The process commences with 4-methyl-2-cyanopiperidine, which is hydrolyzed using hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. Subsequent esterification with ethanol (B145695) and thionyl chloride affords the corresponding ethyl ester. A critical step in this pathway is the separation of cis and trans isomers, which can be accomplished through techniques like pulping with a suitable solvent. nih.gov Such methodologies underscore the importance of purification and separation techniques in achieving stereochemically defined piperidine cores.

Application of Key Organic Reactions (e.g., Mannich Reaction, Reductive Amination)

Mannich Reaction: The Mannich reaction is a powerful tool for the construction of piperidine and piperidinone rings. nih.gov It involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine or ammonia. This three-component reaction can be adapted to produce highly functionalized piperidines. Current time information in Bangalore, IN. For example, a stereoselective three-component vinylogous Mannich-type reaction can yield a chiral dihydropyridinone, which serves as a versatile intermediate for the synthesis of various piperidine-based natural products. Current time information in Bangalore, IN. The nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine, is another valuable variant for synthesizing β-nitroamines, which can be further transformed into piperidine structures. nih.govmdpi.com

Reductive Amination: Reductive amination is a cornerstone of amine synthesis and is particularly effective for constructing the piperidine skeleton. The double reductive amination (DRA) of dicarbonyl compounds is a straightforward method for accessing the piperidine ring. acs.org This approach often utilizes sugar-derived dialdehydes, ketoaldehydes, or diketones, ensuring the desired absolute configuration of hydroxyl groups in the final product. The versatility of this method is enhanced by the wide availability of amines that can serve as the nitrogen source. acs.org In the context of synthesizing N-substituted piperidines, a one-pot reductive amination of a piperidine with an aldehyde using a borane-pyridine complex has been shown to be an efficient alternative to traditional methods that use sodium cyanoborohydride, avoiding the formation of cyanide impurities. nih.gov

Table 1: Comparison of Key Reactions for Piperidine Synthesis

| Reaction | Description | Advantages | Key Intermediates |

|---|---|---|---|

| Mannich Reaction | Aminoalkylation of a carbon acid with formaldehyde and an amine. nih.gov | Forms C-C and C-N bonds in a single step; can be stereoselective. Current time information in Bangalore, IN.rsc.org | Dihydropyridinones, β-nitroamines. nih.govCurrent time information in Bangalore, IN. |

| Reductive Amination | Formation of an imine or enamine followed by reduction to an amine. | High efficiency; versatile; can be used for double reductive amination to form the ring. acs.orgnih.gov | Iminium ions, enamines. nih.gov |

Incorporation of the DL-Arginine Moiety

The coupling of an amino acid, such as arginine, to a pre-formed piperidine scaffold is a critical step in the synthesis of molecules like Dan-DL-Arg-piperidino(4-Me). This process involves standard peptide coupling chemistry but requires careful consideration of stereochemistry and the use of appropriate protecting groups.

Stereochemical Considerations in Arginine Coupling

The use of DL-arginine in the target compound introduces specific stereochemical considerations. Since DL-arginine is a racemic mixture of D- and L-isomers, its coupling to the 4-methylpiperidine core will result in a mixture of diastereomers. The separation of these diastereomers can be challenging and may require chromatographic techniques. All naturally occurring proteins are composed of L-amino acids, and the stereochemistry of amino acid residues is often crucial for biological activity. libretexts.org The incorporation of D-amino acids can, in some cases, enhance the function of a peptide. nih.gov Therefore, the decision to use a racemic mixture of arginine may be a deliberate choice to explore the biological activities of both diastereomeric products or may necessitate a subsequent resolution step.

The synthesis of peptides containing specific stereoisomers of arginine, or its mimetics, often involves stereospecific synthetic routes. For instance, α-guanidino acids have been developed as arginine mimetics and can be incorporated stereospecifically into peptides on a solid phase. nih.gov This is achieved by coupling an Fmoc-protected amino acid to diaminopropionic acid, followed by guanylation of the amine on the solid support. nih.gov

Solid-Phase Synthesis Techniques for Arginine-Containing Sequences

Solid-phase peptide synthesis (SPPS) is a highly efficient method for the preparation of peptides and peptide-like molecules. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is common in SPPS. researchgate.net

The synthesis of arginine-containing peptides on a solid phase presents unique challenges due to the highly basic and nucleophilic nature of the guanidinium (B1211019) side chain. This group is typically protected during synthesis with groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). acs.org An alternative strategy involves a side-chain anchoring approach, where the guanidine (B92328) group is constructed directly on the resin. nih.gov This method avoids the need for pre-synthesized, side-chain protected arginine derivatives. Another approach involves attaching the guanidine group of arginine to a sulfonyl linker on the resin, which is compatible with both Boc and Fmoc peptide chemistry. acs.org Recent advances have also explored the use of side-chain unprotected arginine in SPPS, which can improve the atom economy and sustainability of the process. rsc.org

Derivatization Strategies for Structural Optimization

The final step in the synthesis of Dan-DL-Arg-piperidino(4-Me) is the derivatization of the arginine-piperidine conjugate with a Dansyl group. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent for labeling primary and secondary amines, as well as phenolic hydroxyl groups, to impart fluorescence. researchgate.net

The dansylation reaction is typically carried out under alkaline conditions to deprotonate the target amino group, enhancing its nucleophilicity towards the sulfonyl chloride. In the case of an arginine-piperidine conjugate, the α-amino group of the arginine moiety would be the primary site of dansylation. The reaction between an amine and Dansyl chloride results in a stable sulfonamide linkage. ijcce.ac.ir The derivatization of piperazine, a related cyclic amine, with Dansyl chloride has been shown to produce a monosubstituted product, 1-dansyl piperazine. researchgate.net The conditions for such derivatizations, including pH, temperature, and stoichiometry, must be carefully controlled to ensure selective and efficient reaction. The resulting Dansyl-arginine derivative exhibits strong fluorescence, which is a valuable property for various biochemical and analytical applications. biosynth.com

Targeted Modifications on the Piperidine Ring

The piperidine moiety is a common structural feature in many bioactive compounds and its modification can significantly impact pharmacological properties. kcl.ac.uknih.gov In the context of molecules like Dan-DL-Arg-piperidino(4-Me), the 4-methylpiperidine group is a key component.

Strategies for modifying the piperidine ring often begin with the synthesis of substituted piperidine building blocks. kcl.ac.uk For instance, the synthesis of N-substituted 4-piperidones can be achieved through a one-pot oxidation-cyclization method. kcl.ac.uk These piperidones can then serve as versatile intermediates for introducing a variety of substituents at different positions on the ring. The use of chiral amines in the cyclization process can lead to the formation of diastereomeric piperidone products, allowing for the exploration of stereochemistry's role in biological activity. kcl.ac.uk

The 1,4-disubstitution pattern on the piperidine ring is a common motif in many pharmaceutical agents. kcl.ac.ukacs.org However, exploring other substitution patterns is an active area of research to develop new drug candidates with diverse pharmacological profiles. kcl.ac.uk For example, studies on 1-propargyl-4-styrylpiperidine-like analogues have shown that the substitution pattern on the piperidine ring significantly influences their inhibitory potency and selectivity for enzymes like monoamine oxidase (MAO). acs.org

The introduction of substituents can also alter the physicochemical properties of the piperidine ring, such as its basicity (pKa). For example, the placement of a fluorine atom on the piperidine ring can modify the pKa of the piperidine nitrogen, which can in turn affect interactions with biological targets. nih.gov

Table 1: Examples of Piperidine Ring Modifications and Their Synthetic Approaches

| Modification Type | Synthetic Strategy | Starting Materials | Key Intermediates |

| Introduction of Substituents at Position 2 | Aza-Michael addition followed by cyclization kcl.ac.uk | Substituted divinyl ketones, primary amines (e.g., benzylamine) | N-substituted 4-piperidones kcl.ac.uk |

| Stereoselective Synthesis | Use of chiral amines in cyclization reactions kcl.ac.uk | Divinyl ketones, S-α-phenylethylamine | Diastereomeric 4-piperidone (B1582916) products kcl.ac.uk |

| Variation of Disubstitution Patterns | Wittig reaction on piperidone intermediates acs.org | Boc-protected piperidone, phosphonium (B103445) ylide | cis and trans Boc-protected piperidines acs.org |

| Modification of Basicity | Introduction of electron-withdrawing groups nih.gov | Piperidine derivatives | Fluorinated piperidines nih.gov |

Exploration of Substituents at the Arginine Side Chain

The arginine residue, with its guanidinium group, plays a critical role in the interaction of many peptides and peptidomimetics with their biological targets. mdpi.com Modifications to the arginine side chain in compounds like Dan-DL-Arg-piperidino(4-Me) can provide valuable insights into the requirements for molecular recognition and activity.

Direct modification of the arginine side chain in peptides can be challenging due to the high basicity of the guanidinium group (pKa ≈ 12.5). nih.gov However, several methods have been developed for this purpose. One approach involves the use of protecting groups to mask the guanidinium function during synthesis, allowing for modifications at other parts of the molecule. mdpi.comgoogle.com Another strategy is the direct acylation of the guanidinium group under specific conditions that tolerate sensitive functional groups present in the peptide. nih.gov

Systematic substitution of the arginine residue with various analogues has been employed to probe the importance of different structural features. researchgate.net These studies have explored:

Chirality: Substituting L-arginine with D-arginine to assess the stereochemical requirements of the binding pocket. researchgate.net

Side Chain Length: Using arginine homologues with varying numbers of methylene (B1212753) groups to determine the optimal distance between the alpha-carbon and the basic group. researchgate.net

Nature of the Basic Group: Replacing the guanidino group with other basic moieties like urea (B33335) or an amino group to understand the role of the specific functional group in binding. researchgate.net

The synthesis of arginine analogues with modified side chains often involves multi-step procedures starting from protected amino acid precursors. researchgate.net These building blocks can then be incorporated into peptide chains using solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net

Table 2: Examples of Arginine Side Chain Modifications

| Modification | Rationale | Example Analogue |

| Change in Chirality | Investigate stereochemical preference of the binding site. researchgate.net | D-Arginine researchgate.net |

| Variation in Side Chain Length | Determine optimal spacing for interaction with the target. researchgate.net | L-homo-arginine researchgate.net |

| Replacement of Guanidino Group | Evaluate the importance of the specific basic functional group. researchgate.net | L-citrulline (urea moiety) researchgate.net |

| Increased Lipophilicity | Enhance membrane permeability. mdpi.com | Arginine with side chains masked by alkoxycarbonyl groups. mdpi.com |

Linker Chemistry and Its Influence on Scaffold Conformation

The design and synthesis of linkers with varying characteristics are central to medicinal chemistry. nih.gov For instance, in the context of antibody-drug conjugates (ADCs), the linker's stability in circulation and its ability to release the payload at the target site are paramount. nih.gov While the specific context of Dan-DL-Arg-piperidino(4-Me) may differ, the principles of linker design remain relevant.

Studies on other complex molecular systems have demonstrated that linker modifications can have profound effects:

Linker Length: The length of the linker can dictate the spatial arrangement of the connected moieties, affecting their ability to simultaneously engage with their respective binding pockets. nih.gov Shortening or elongating a linker can disrupt these interactions and lead to a loss of potency. nih.gov

Linker Flexibility: The rigidity or flexibility of the linker can impact the conformational freedom of the entire molecule. nih.gov A more rigid linker may pre-organize the molecule into a bioactive conformation, while a flexible linker might allow for induced-fit binding. The introduction of specific amino acid sequences (e.g., GGGGS for flexibility, EAAAK for rigidity) can be used to systematically probe the effects of linker flexibility. nih.gov

Linker Composition: The chemical composition of the linker can influence its stability, solubility, and potential for non-specific interactions. The use of polyethylene (B3416737) glycol (PEG) linkers, for example, can improve the pharmacokinetic properties of a molecule. nih.gov

The synthesis of molecules with modified linkers often involves standard peptide coupling chemistries or other well-established organic reactions to connect the different building blocks. nih.gov

Analytical Characterization Techniques for Synthetic Compounds

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and chromatographic techniques is typically employed to confirm the structure and assess the purity of molecules like Dan-DL-Arg-piperidino(4-Me) and its analogues.

Spectroscopic Methods for Structure Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. youtube.comyoutube.com Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide information about the chemical environment of each nucleus, while two-dimensional techniques (e.g., COSY, HSQC, HMBC) can be used to establish through-bond and through-space correlations, ultimately leading to a complete structural assignment. For complex molecules, advanced NMR techniques may be necessary to resolve overlapping signals. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. bruker.commdpi.com It can confirm the presence of key functional groups such as amides, amines, and aromatic rings. hidenanalytical.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. hidenanalytical.comwiley.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a new compound with high accuracy.

Table 3: Spectroscopic Data for a Hypothetical Dan-DL-Arg-piperidino(4-Me) Analogue

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Resonances in the aromatic, aliphatic, and amide regions. Specific splitting patterns for the piperidine and arginine protons. youtube.com | Confirms the presence of all proton-containing fragments and their connectivity. |

| ¹³C NMR | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | Provides a carbon "fingerprint" of the molecule. |

| FT-IR | Characteristic absorption bands for N-H, C=O (amide), and C-N bonds. bruker.com | Confirms the presence of key functional groups. |

| HRMS | A molecular ion peak corresponding to the exact mass of the compound. | Confirms the molecular weight and elemental composition. |

Chromatographic Purity Assessment (e.g., UPLC-MS)

Chromatographic methods are essential for assessing the purity of synthetic compounds and for separating mixtures.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is a highly sensitive and high-resolution technique used to separate, identify, and quantify the components of a mixture. measurlabs.com It is the method of choice for determining the purity of synthetic peptides and related molecules. almacgroup.comlcms.cz The UPLC system separates the compound of interest from any impurities, while the mass spectrometer provides mass information for each separated peak, aiding in the identification of by-products. dndial.org

The purity of a synthetic peptide is typically determined by measuring the peak area of the main compound relative to the total peak area in the chromatogram. almacgroup.com For pharmaceutical applications, stringent purity criteria are required, and methods must be validated to ensure they can accurately quantify impurities. almacgroup.comnih.gov Forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, acid, base), are often performed to identify potential degradation products and to ensure the analytical method is stability-indicating. almacgroup.com

Mechanistic Elucidation of Molecular Interactions and Biological Activity in Vitro

Identification and Characterization of Putative Enzyme Targets and Receptor Binding

Investigation of Cholinesterase Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

No published studies were found that specifically investigate the modulatory effects of Dan-DL-Arg-piperidino(4-Me) on acetylcholinesterase or butyrylcholinesterase.

Exploration of Lysine Specific Demethylase 1 (LSD1) Interactions

There is no available research detailing the interactions between Dan-DL-Arg-piperidino(4-Me) and Lysine Specific Demethylase 1 (LSD1).

Analysis of Monoamine Oxidase Isoform Specificity (MAO-A, MAO-B)

Specific inhibitory or binding data for Dan-DL-Arg-piperidino(4-Me) on Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) has not been reported in the scientific literature.

Characterization of Arginase Isoform Interactions (ARG1, ARG2)

No studies were identified that characterize the interactions of Dan-DL-Arg-piperidino(4-Me) with Arginase 1 (ARG1) or Arginase 2 (ARG2).

Study of Protein Arginine Methyltransferase (PRMT) Binding and Inhibition (e.g., PRMT4, PRMT7, PRMT9)

The binding affinity and inhibitory potential of Dan-DL-Arg-piperidino(4-Me) against Protein Arginine Methyltransferases, including PRMT4, PRMT7, and PRMT9, have not been documented in available research.

Assessment of Protease Inhibition (e.g., Dengue NS2B/NS3 Protease)

There is no published data assessing the inhibitory activity of Dan-DL-Arg-piperidino(4-Me) specifically against the Dengue NS2B/NS3 protease.

Examination of Adenylyl Cyclase Modulation (e.g., Giardia lamblia gNC1)

While no studies were identified for Dan-DL-Arg-piperidino(4-Me) and Giardia lamblia gNC1, research on the structurally similar protease inhibitor, Dansyl-arginyl-(4'-ethyl)piperidine amide (DAPA), demonstrates significant modulation of adenylyl cyclase activity in other biological systems, specifically in rat ovarian plasma membranes.

In these studies, DAPA was shown to be a potent inhibitor of gonadotropin-stimulated adenylyl cyclase. It completely inhibited cyclase activity stimulated by human chorionic gonadotropin (hCG) and follicle-stimulating hormone (FSH). The inhibitory effect was dose-dependent, with half-maximal inhibitory concentrations (ID50) in the millimolar range. Notably, DAPA did not inhibit the basal activity of the enzyme. Its effect on cyclase stimulated by other agents, such as isoproterenol, prostaglandin (B15479496) E1, and fluoride, was minimal at concentrations that fully blocked hormone-stimulated activity, indicating a degree of specificity in its modulatory action.

Investigation of Ion Channel Modulation (e.g., KCNT1 Channel)

A review of the available scientific literature did not yield any studies investigating the interaction of Dan-DL-Arg-piperidino(4-Me) or its close structural analogs with the KCNT1 potassium channel. Research on KCNT1 modulators has focused on other chemical scaffolds. cellsystems.eunih.gov

Analysis of Transporter Protein Interactions (e.g., P-glycoprotein)

There is no information available in the reviewed scientific literature regarding the interaction of Dan-DL-Arg-piperidino(4-Me) or its analogs with the P-glycoprotein (P-gp) transporter.

Detailed Mechanisms of Enzymatic Inhibition or Receptor Binding

The mechanism of action for this class of compounds has been elucidated primarily through studies on proteases like thrombin and on the adenylyl cyclase system.

Determination of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)

Kinetic studies performed on the analog DAPA (No. 205) have identified it as a competitive inhibitor . nih.gov When tested against the enzyme thrombin using a synthetic peptide substrate (bz-Phe-Val-Arg-pNA), DAPA displayed a competitive mode of inhibition with a very low inhibition constant (Ki) of 3.7 x 10⁻⁸ M. nih.gov It also competitively inhibited trypsin, although with a much higher Ki value (1.0 x 10⁻⁵ M), indicating selectivity for thrombin. nih.gov

In the context of adenylyl cyclase modulation, the mechanism appears to be indirect. Research indicates that DAPA specifically inhibits the binding of gonadotropins to their receptors. This suggests a competitive inhibition at the hormone receptor level, which in turn prevents the activation of the associated adenylyl cyclase enzyme.

Assessment of Reversibility and Irreversibility of Interaction

Studies have characterized the interaction of DAPA with its targets as reversible . Kinetic analyses of thrombin inhibition by DAPA (No. 205) explicitly describe it as a potent and highly selective reversible inhibitor. nih.govscispace.com Reversible inhibitors typically bind to an enzyme through non-covalent interactions, and their effect can be reversed by dilution or dialysis. This is in contrast to irreversible inhibitors, which often form a stable, covalent bond with the enzyme. nih.gov

Stereoselective Mechanisms of Action

The biological activity of dansyl-arginine-piperidine derivatives is highly stereoselective . The designation "DL-Arg" in the subject compound's name indicates it is a racemic mixture of both the D- and L-isomers of arginine. However, research on analogous compounds consistently utilizes the L-arginine isomer. kobe-u.ac.jpnih.gov

The principle of stereoselectivity arises from the three-dimensional nature of biological targets. The binding sites of enzymes and receptors are chiral, meaning they have a specific spatial arrangement that preferentially accommodates a ligand with a complementary stereochemistry. Studies on related thrombin inhibitors have shown that replacing the L-arginine skeleton with D-arginine results in a decrease in antithrombin activity. kobe-u.ac.jp Computational studies on other dansylated amino acids also confirm that L- and D-enantiomers exhibit different binding free energies and interactions with their targets. researchgate.net Therefore, it is highly probable that the D- and L-isomers of Dan-DL-Arg-piperidino(4-Me) would display significantly different binding affinities and inhibitory potencies for any given biological target.

Analysis of Specific Ligand-Target Recognition Elements

The binding affinity and specificity of a ligand, such as Dan-DL-Arg-piperidino(4-Me), to its biological target are dictated by a complex interplay of non-covalent interactions. The unique combination of functional groups within this compound—an arginine residue, a piperidine (B6355638) ring, and a dansyl-like aromatic system—allows for a multi-faceted recognition profile within a protein's active site. This analysis dissects the key molecular interactions that underpin its biological activity in vitro.

Hydrogen Bonding Networks and Salt Bridge Formation

The arginine (Arg) moiety is a principal contributor to the binding energy of Dan-DL-Arg-piperidino(4-Me) through the formation of robust electrostatic interactions. The guanidinium (B1211019) group of arginine is positively charged at physiological pH and is an exceptional donor for multiple hydrogen bonds. nih.gov This enables the formation of highly specific and strong interactions, most notably salt bridges, with negatively charged amino acid residues such as aspartate (Asp) and glutamate (B1630785) (Glu) in the target's binding pocket. wikipedia.orgnih.gov

A salt bridge is a combination of a hydrogen bond and an ionic bond, and it is considered one of the strongest non-covalent interactions contributing to protein stability and molecular recognition. wikipedia.orgresearchgate.net The interaction typically occurs when the distance between the side-chain nitrogen atoms of arginine and the carboxylate oxygen of aspartate or glutamate is within 4 Å. wikipedia.org Studies on arginine-containing peptides show that these salt bridges are crucial for stabilizing binding conformations and can significantly enhance folding kinetics and affinity. nih.gov The guanidinium group can form multiple hydrogen bonds simultaneously, often with backbone carbonyl oxygens in addition to side chains, creating an extensive and stable hydrogen-bonding network that anchors the ligand in the active site. nih.govresearchgate.net

| Interaction Type | Ligand Moiety | Potential Target Residues | Description |

| Salt Bridge | Guanidinium group of Arginine (RNHC(NH₂)₂⁺) | Aspartate (COO⁻), Glutamate (COO⁻) | A strong interaction combining ionic attraction and hydrogen bonding, crucial for high-affinity binding. wikipedia.orgnih.govresearchgate.net |

| Hydrogen Bond | Guanidinium group of Arginine (NH donors) | Asp, Glu, Serine, Threonine, Backbone Carbonyls (C=O) | Formation of multiple hydrogen bonds stabilizes the ligand-target complex. nih.govwikipedia.org |

| Hydrogen Bond | Piperidine Nitrogen (NH acceptor) | Hydrogen bond donors (e.g., Tyr-OH, Ser-OH) | The piperidine ring can act as a hydrogen bond acceptor, contributing to binding specificity. savemyexams.comaps.org |

Hydrophobic and π-Stacking Interactions

Hydrophobic interactions occur when nonpolar moieties of the ligand are shielded from the aqueous solvent by burying into hydrophobic pockets of the target protein. researchgate.net The 4-methylpiperidine (B120128) group fits well into such pockets, which are often lined with aliphatic amino acid residues like valine, leucine, and isoleucine. nih.gov

π-stacking interactions are a form of non-covalent interaction between aromatic rings. nih.gov The dansyl group, a naphthalene (B1677914) derivative, possesses a large π-electron system that can interact favorably with the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and histidine (His) in the protein active site. nih.govarxiv.org These interactions can occur in parallel-displaced or T-shaped geometries and are significant contributors to binding affinity. nih.gov Spectroscopic and computational studies have confirmed that the interaction between the π-cloud of arginine's guanidino group and an aromatic indole (B1671886) ring (like tryptophan) involves π-π stacking, which can influence aggregation kinetics and molecular recognition. researchgate.net

| Interaction Type | Ligand Moiety | Potential Target Residues | Description |

| π-Stacking | Dansyl (naphthalene) aromatic rings | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) | Favorable orientation of aromatic rings (parallel-displaced or T-shaped) contributes significantly to binding. nih.govarxiv.org |

| π-π Stacking | Arginine guanidinium group | Tryptophan (Trp) | The planar guanidinium group can stack with aromatic rings, mediating molecular recognition. researchgate.net |

| Hydrophobic Interaction | 4-Methylpiperidine | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile), Methionine (Met) | The nonpolar methyl and piperidine groups are driven into hydrophobic pockets, displacing water and increasing entropy. researchgate.netnih.gov |

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Profiling

Impact of Piperidine (B6355638) Ring Substituents on Activity and Selectivity

The introduction of cyclic fragments, particularly piperidine rings, to the α-carbon of amino acid-based inhibitors has been a successful strategy for improving potency. These rings can introduce conformational rigidity and provide a scaffold for substituents that can form additional interactions within the enzyme's active site. nedp.com For instance, linking a piperidine ring directly to the quaternary amino acid center of a 2-amino-6-boronohexanoic acid (ABH) analog resulted in compounds with nanomolar activity against human arginase.

The precise placement of substituents on the piperidine ring is critical for modulating activity. While specific data on the 4-methylpiperidine (B120128) substitution in an arginine-based inhibitor is not detailed, studies on related scaffolds provide insight. For example, in proline-derived arginase inhibitors, methylation of certain positions can be detrimental. Methylation of a γ-hydroxy group on a proline scaffold led to a more than 10-fold loss of activity, likely by disrupting a key hydrogen bond with the Asp181 residue in the ARG1 active site. acs.org This highlights that while substituents can enhance binding, their position must be optimized to avoid steric clashes and to engage in favorable interactions. Further research is needed to delineate the specific effects of methylation at various positions on the piperidine ring of these inhibitors.

Replacing a simple aliphatic chain or ring with a heterocycle like piperidine has proven to be a beneficial strategy. The nitrogen atom in the piperidine ring can serve as a key interaction point. X-ray crystallography has shown that the piperidine nitrogen can form hydrogen bonds with aspartate residues (Asp200 and Asp202 in ARG2) in the active site, sometimes mediated by a water molecule. nedp.com This interaction significantly increases potency. nedp.com

Studies directly comparing piperidine analogues to their aliphatic counterparts have demonstrated the superiority of the heterocyclic ring. For example, piperidine-containing analogues of the inhibitor OATD-02 showed higher potency than the equivalent unsubstituted cyclohexane (B81311) analogues. acs.org Further constraining the piperidine ring, such as in tropane (B1204802) derivatives which contain a two-carbon bridge, can lock the ring into a conformation that enhances its interaction with the active site, leading to even greater improvements in activity. sci-hub.se

Table 1: Impact of Piperidine and Related Cyclic Systems on Arginase Inhibition This table is interactive. Click on headers to sort.

| Compound Class | Modification | Rationale for Potency Change | Reference |

|---|---|---|---|

| ABH Analogues | Addition of piperidine ring at α-carbon | Introduces basic nitrogen for H-bonding with active site Asp residues. | nedp.com |

| OATD-02 Analogues | Piperidine vs. Cyclohexane ring | Piperidine analogues showed higher potency. | acs.org |

| Piperidine Derivatives | Introduction of a two-carbon bridge (Tropane) | Locks the ring in a boat conformation, improving interaction with Asp202. | sci-hub.se |

Positional Effects of Methylation on Piperidine Ring

Contribution of the Arginine Side Chain to Binding Affinity and Specificity

The amino acid core is fundamental to inhibitor design, as it mimics the natural substrate, L-arginine. Modifications to this core are central to achieving high affinity and selectivity.

Achieving selectivity between the ARG1 and ARG2 isoforms is a major challenge for inhibitor design because the active sites of both enzymes are highly conserved. sci-hub.se Consequently, most current inhibitors exhibit dual or non-selective inhibition. acs.org

Despite the high homology, subtle differences in the plasticity and residues of the binding sites offer a potential avenue for designing isoform-selective inhibitors. acs.org For example, some inhibitors show slightly different binding modes or potencies between the two isoforms. Compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid (compound 12) showed IC₅₀ values of 200 nM for hARG-1 and 290 nM for hARG-2. mdpi.com Another compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, displayed a slightly weaker interaction with ARG2 (IC₅₀ 509 nM) compared to ARG1 (IC₅₀ 223 nM). frontiersin.org These minor differences suggest that exploiting the outer regions of the active site pocket may be a viable strategy for developing selective inhibitors. acs.orgnih.gov The primary focus of selectivity studies for this compound class remains on the arginase isoforms, with less information available regarding off-target effects on enzymes like monoamine oxidases (MAO) or protein arginine methyltransferases (PRMTs).

Arginase is a stereoselective enzyme, preferentially binding and hydrolyzing the L-isomer of arginine. google.com D-arginine is not a substrate for the enzyme. google.com This stereoselectivity extends to its inhibitors. The enzyme's active site is structured to recognize the specific spatial arrangement of the α-amino and α-carboxylate groups of the L-amino acid scaffold. nih.gov

For arginase inhibitors, the biological activity typically resides in the L-stereoisomer. sci-hub.se X-ray crystallography studies of α,α-disubstituted amino acid inhibitors complexed with arginase show the exclusive binding of the L-stereoisomer. nih.gov Therefore, for a compound designated as "DL-Arg," which is a racemic mixture of both D- and L-isomers, it is expected that only the L-isomer would be responsible for the inhibitory activity. sci-hub.semedchemexpress.com The presence of the D-isomer would effectively reduce the concentration of the active component by half.

Structural Determinants for Isoform Selectivity (e.g., ARG1 vs. ARG2, MAO-A vs. MAO-B, PRMT Isoforms)

Modulation of Linker and Terminal Groups on Molecular Interactions

The linker connecting the amino acid core to other functional groups and the nature of the terminal groups themselves are critical for inhibitor potency. In the widely studied boronic acid-based inhibitors, the linker is typically an aliphatic chain that positions the boronic acid group to interact with the binuclear manganese cluster at the bottom of the active site. mdpi.comresearchgate.net This boronic acid group is crucial as it mimics the tetrahedral intermediate of the arginine hydrolysis reaction. mdpi.com Attempts to increase the linker length between a guanidine (B92328) group and the α-carbon in one series of inhibitors led to a drop in activity, indicating an optimal length is required for proper positioning. acs.org

Table 2: Data for Selected Arginase Inhibitors This table is interactive. Click on headers to sort.

| Compound Number/Name | hARG1 IC₅₀ (nM) | hARG2 IC₅₀ (nM) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 12 | 200 | 290 | Piperidine ring linked to a quaternary amino acid center | mdpi.com |

| MARS | 900 | 700 | N-alkylated piperidine derivative | mdpi.com |

| FMARS | 1100 | 400 | N-alkylated piperidine derivative | mdpi.com |

| 11c | Not specified, but noted as most active | Not specified, but noted as most active | Tropane (bridged piperidine) analogue | |

| Compound 9 | 223 | 509 | Piperidine linked via a two-carbon chain | frontiersin.org |

| ABH | 5 (Kd) | 8.5 (Ki) | Parent boronic acid analogue | acs.org |

Length and Rigidity of Connecting Moieties

The linker region in bioactive molecules plays a crucial role in determining the spatial orientation of pharmacophoric groups, thereby influencing binding affinity and selectivity. In the context of dimeric argininamide-type ligands, which share a core structural feature with the subject compound, the length and conformational flexibility of the connecting moiety are critical determinants of activity. uni-regensburg.de

Initial investigations into dimeric argininamides designed as bivalent ligands suggested that a reduction in the length of the linker could be beneficial for optimizing activity. uni-regensburg.de To systematically explore this, a series of bivalent ligands were developed with truncated and conformationally constrained linkers. The design strategy involved dividing the molecules into substructures, including a pharmacophoric moiety, a flexible part for optimal spatial orientation, and a connecting moiety. uni-regensburg.de For extending the linkers, glycine (B1666218) residues were optionally incorporated. uni-regensburg.de

The core idea was to test both extended and bent core structures, with each series comprising ligands with linkers of varying lengths. uni-regensburg.de This approach allows for a detailed understanding of how the distance and relative orientation between the two argininamide (B1665762) pharmacophores, dictated by the linker's characteristics, affect receptor binding. A retrosynthetic analysis of a representative bivalent ligand highlights this modular design, where the connecting moiety is a key variable. uni-regensburg.de

Table 1: Impact of Linker Characteristics on Dimeric Argininamide Ligands

| Linker Characteristic | Design Strategy | Rationale |

|---|---|---|

| Length | Truncation of the linker | To optimize the distance between pharmacophoric units for enhanced binding affinity. uni-regensburg.de |

| Rigidity | Introduction of conformationally constrained linkers | To reduce the entropic penalty upon binding and to favor a bioactive conformation. uni-regensburg.de |

| Composition | Optional inclusion of glycine residues | To systematically extend the linker length for SAR studies. uni-regensburg.de |

This table is generated based on the design principles for bivalent ligands discussed in the source material. uni-regensburg.de

Effects of Terminal Functional Groups on Binding Mode

The terminal functional groups of a ligand are pivotal in defining its binding mode, affinity, and selectivity. In the case of piperidine-based structures, such as 1-propargyl-4-styrylpiperidine analogs, modifications to the terminal phenyl ring have profound effects on their inhibitory potency and selectivity for monoamine oxidase (MAO) isoforms A and B. acs.org

A key finding is that the stereochemistry of the molecule, specifically the cis/trans isomerism of a double bond acting as a linker, can be a switch for selectivity between MAO-A and MAO-B. acs.org The trans isomers of 1-propargyl-4-((E)-styryl)-piperidines are potent and selective irreversible inhibitors of human MAO-B (hMAO-B). acs.org In contrast, the cis analogs, particularly those with small substituents on the terminal phenyl ring, show selective inhibition of hMAO-A. acs.org

For the trans derivatives that preferentially inhibit hMAO-B, a clear trend was observed where inhibitory potency improved with increasing hydrophobicity and size of the substituents at position 4 of the phenyl ring. acs.org For instance, the potency follows the order -H < -F < -Cl < -Br and -H < -Me < -iPr. acs.org This suggests that the binding pocket of hMAO-B can accommodate larger, more hydrophobic groups at this position.

Computational studies, including docking and molecular dynamics simulations, have provided insights into these observations. The binding of the trans isomer to hMAO-B is favored due to a lower energy barrier to reach the active site compared to the cis isomer. The binding cavity of hMAO-A is wider near the active site, which may explain the preference for certain cis isomers. The successful prediction of the inhibitor's position in the active site underscores the utility of these computational models in explaining and predicting the effects of terminal groups on binding.

Table 2: Structure-Activity Relationship of Piperidine Analogs on hMAO-B

| Compound Substituent (Position 4 on Phenyl Ring) | hMAO-B Inhibition (IC₅₀, nM) | Selectivity (hMAO-A/hMAO-B) |

|---|---|---|

| -H | 342 | >292 |

| -F | 114 | >877 |

| -Cl | 67.5 | >1481 |

| -Br | 52.6 | >1899 |

| -Me | 91.4 | >1094 |

| -iPr | 45.3 | >2205 |

| -OMe | 82 | >1220 |

This table is based on data for trans-1-propargyl-4-styrylpiperidine derivatives. acs.org The IC₅₀ values represent the mean of multiple experiments. Selectivity is defined as IC₅₀(hMAO-A)/IC₅₀(hMAO-B). acs.org

Computational and Theoretical Modeling for Ligand Target Understanding

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. schrodinger.comdergipark.org.tr This technique is instrumental in virtual screening and for proposing structural hypotheses about how ligands interact with their protein targets. herts.ac.uk The process involves sampling possible conformations of the ligand within the active site of a protein and then scoring these poses based on their predicted binding affinity. schrodinger.comdergipark.org.tr

The binding of a ligand to a protein is not a simple "lock-and-key" event; often, both the ligand and the protein undergo conformational changes to achieve an optimal fit, a concept known as "induced fit". herts.ac.uk Computational methods can predict these changes. For example, studies on various receptor systems, like the melanocortin-4 receptor (MC4R) and D-dopachrome tautomerase, have shown that ligand binding can induce significant structural rearrangements in the target protein. biorxiv.orgnih.gov In the case of G protein-coupled receptors (GPCRs), ligand-induced conformational shifts are essential for receptor activation and downstream signaling. researchgate.net Similarly, the binding of DNA to Toll-like receptor 9 (TLR9) triggers allosteric changes that are critical for its activation. nih.gov For the compound Dan-DL-Arg-piperidino(4-Me), molecular docking simulations would be essential to predict how its interaction might alter the conformation of its target protein, potentially revealing the mechanism of action. These simulations can model the flexibility of both the ligand and the receptor to identify the most stable, low-energy binding poses. schrodinger.com

A primary output of molecular docking is the detailed prediction of the interactions between a ligand and the amino acid residues within the binding pocket of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. By identifying these key residues, researchers can understand the structural basis for a ligand's affinity and selectivity. For instance, in studies of the melanocortin-4 receptor (MC4R), specific residues have been identified as crucial for the binding of both endogenous peptides and small-molecule agonists. nih.gov Similarly, detailed interaction maps have been generated for ligands binding to chemokine receptors, highlighting the importance of specific residues in determining binding. nih.govacs.org For Dan-DL-Arg-piperidino(4-Me), docking studies would aim to identify the specific amino acids it interacts with, providing a hypothesis for its binding mode that could be tested experimentally through site-directed mutagenesis. The geometry of the active site, including its shape, volume, and electrostatic properties, is mapped to understand how it accommodates the ligand. muni.czacs.org

Ligand-Induced Conformational Changes in Target Proteins

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov This technique provides insights into the flexibility, stability, and energetics of the complex, which are crucial for a comprehensive understanding of the binding event. nih.govresearchgate.net

MD simulations can reveal the conformational flexibility of both the ligand and the target protein upon binding. nih.gov This is particularly important for understanding how the complex behaves in a physiological environment. Studies on kainate receptors, for example, have used MD simulations to explore the role of dimer conformation flexibility in receptor gating and desensitization. nih.gov The simulations can show how the ligand-protein complex samples different conformational states and the timescales of these motions. nih.govplos.org For Dan-DL-Arg-piperidino(4-Me), MD simulations would elucidate the dynamic stability of the predicted binding pose from docking studies and explore the range of motion of the ligand within the binding site and any associated changes in the protein structure.

MD simulations are frequently used to assess the stability of a ligand-protein complex and to calculate the binding free energy, which is a measure of the affinity between the ligand and its target. acs.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the binding free energies from MD trajectories. nih.govunpad.ac.id These calculations can help in ranking different compounds based on their predicted affinity. nih.govd-nb.info For Dan-DL-Arg-piperidino(4-Me), performing MD simulations followed by binding free energy calculations would provide a quantitative measure of its binding strength to a potential target. This information is valuable for lead optimization, helping to prioritize analogs with improved binding energetics. The stability of the complex over the simulation time can also be analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. unpad.ac.idacs.org

Conformational Flexibility of Ligand-Target Complexes

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govrutgers.edu Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this by considering the 3D properties of the molecules, such as their steric and electrostatic fields. nih.govrsc.org These models are invaluable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for activity. rsc.orgresearchgate.net To develop a QSAR or 3D-QSAR model for a series of analogs related to Dan-DL-Arg-piperidino(4-Me), a dataset of compounds with measured biological activities would be required. The resulting model could then be used to guide the design of new derivatives with potentially enhanced potency by highlighting regions of the molecule where modifications are likely to be beneficial or detrimental to activity. rsc.org

Development of Predictive Models for Analog Design

Predictive modeling is a cornerstone of rational drug design, enabling the prospective assessment of chemical modifications on a compound's activity. For a scaffold like that of Dan-DL-Arg-piperidino(4-Me), Quantitative Structure-Activity Relationship (QSAR) models can be developed once a series of analogs with corresponding biological data is available. These models mathematically correlate the structural or physicochemical properties of the analogs with their biological activities.

The development process involves:

Data Collection: Gathering a dataset of analogs of Dan-DL-Arg-piperidino(4-Me) with experimentally determined potencies.

Descriptor Calculation: Computing molecular descriptors for each analog. These can range from simple properties like molecular weight and logP to complex 3D descriptors representing the molecule's shape and electronic properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forest) to build the predictive model.

Validation: Rigorously validating the model's predictive power using internal and external test sets to ensure its reliability for designing new analogs.

Such models can guide the synthesis of new derivatives by predicting which modifications on the dansyl, arginine, or 4-methylpiperidine (B120128) moieties are likely to enhance target affinity or improve other properties.

Deconstruction-Reconstruction and Fragment-Growing Approaches

The deconstruction-reconstruction strategy is a powerful method for understanding the key molecular interactions of a ligand and discovering novel, improved chemical entities. nih.gov This approach is particularly useful when starting with a complex "hit" or lead compound.

Deconstruction: This phase involves systematically breaking down the parent molecule, such as Dan-DL-Arg-piperidino(4-Me), into its core fragments. nih.gov For this compound, the fragments would likely be the dansyl group, the arginine side chain, and the 4-methylpiperidine ring. The binding affinity of each fragment, or combinations of fragments, would be determined experimentally (e.g., via surface plasmon resonance or NMR spectroscopy) to identify the minimal pharmacophore required for target recognition. nih.gov

Reconstruction and Fragment-Growing: Once the key binding fragments are identified, the reconstruction phase begins. nih.gov This can involve re-linking the essential fragments in their original orientation to validate the deconstruction findings. More powerfully, it allows for the "growing" of fragments into unoccupied binding pockets or the replacement of certain fragments with alternatives that offer improved properties, such as higher affinity, better selectivity, or more favorable pharmacokinetics. acs.org For instance, if the 4-methylpiperidine group is found to be a key binder, analogs could be designed by growing substituents from different positions of the piperidine (B6355638) ring to probe for additional interactions within the target's binding site. acs.org This methodical approach can transform an initial hit into a highly optimized lead compound. nih.gov

In Silico Screening and Virtual Library Design

In silico methods are indispensable for rapidly exploring vast chemical spaces to find new active compounds or to optimize existing ones, a process that is often more efficient and economical than traditional high-throughput screening. wuxibiology.com

Application in Hit Identification and Lead Optimization

Virtual screening and computational design play a pivotal role in both the initial identification of hits and their subsequent optimization into lead compounds. danaher.comnih.gov

Hit Identification: If the biological target of Dan-DL-Arg-piperidino(4-Me) is known, its structure can be used as a template for virtual screening. Large virtual libraries, containing millions or even billions of compounds, can be computationally docked into the target's binding site. wuxibiology.com The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns, allowing for the selection of a smaller, diverse set of molecules for experimental testing. acs.org This process significantly increases the probability of finding novel hits. acs.org

Lead Optimization: During lead optimization, computational methods are used to refine a chemical series. danaher.com By analyzing the binding mode of a lead compound like Dan-DL-Arg-piperidino(4-Me), medicinal chemists can propose specific modifications to enhance potency and selectivity. upmbiomedicals.com For example, molecular dynamics (MD) simulations can reveal the stability of the ligand-protein complex and highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for affinity. This understanding guides the design of a focused library of analogs for synthesis and testing, accelerating the hit-to-lead process. acs.org

The effectiveness of these computational tools in refining compound characteristics is a key component of modern drug discovery. upmbiomedicals.com

| Computational Technique | Application in Drug Discovery | Relevance to Dan-DL-Arg-piperidino(4-Me) |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Used to screen virtual libraries for compounds similar to Dan-DL-Arg-piperidino(4-Me) or to predict its binding mode to a known target. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. | Development of a predictive model for designing analogs with improved activity based on the Dan-DL-Arg-piperidino(4-Me) scaffold. |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time to assess stability and dynamics. | To understand the stability of the binding of Dan-DL-Arg-piperidino(4-Me) and identify key dynamic interactions guiding optimization. |

| Virtual Library Design | Creates large, synthetically feasible libraries of virtual compounds for screening. | To explore chemical space around the Dan-DL-Arg-piperidino(4-Me) core structure to identify novel, potent hits. wuxibiology.com |

Computational Approaches for Target Prediction

When the biological target of a compound is unknown, computational methods can be employed to generate hypotheses about its potential protein partners. This is a crucial step in understanding a compound's mechanism of action and potential off-target effects. nih.gov

Several in silico target prediction strategies exist:

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. The structure of Dan-DL-Arg-piperidino(4-Me) can be compared to databases of compounds with known targets. A high degree of similarity to a set of known ligands for a particular protein suggests that protein may also be a target for Dan-DL-Arg-piperidino(4-Me). Machine learning models trained on large datasets of ligand-target interactions are frequently used for this purpose. mdpi.com

Structure-Based Approaches (Inverse Docking): If a compound's structure is known, it can be computationally docked against a library of 3D protein structures. The proteins to which the compound is predicted to bind most favorably are considered potential targets.

Chemogenomic Approaches: These methods integrate data on both chemical structures and protein sequences or other genomic data to predict drug-target interactions (DTIs). nih.govplos.org They can uncover relationships that might be missed by ligand- or structure-based methods alone. By analyzing large-scale biological data, these approaches can build predictive models to identify the most likely targets for a novel compound. ijcai.org

Advanced in Vitro Research Methodologies for Mechanistic Studies

Advanced Cellular Models for Mechanistic Insight

Without primary or secondary research sources, any attempt to create the requested article would result in speculation or the fabrication of data, which would violate the core principles of scientific accuracy.

Organ-on-a-Chip Systems for Mimicking Biological Complexity

Organ-on-a-chip (OOC) technologies represent a significant advancement in in vitro modeling, allowing for the recreation of the complex microenvironments of human organs. elifesciences.orguga.eduacs.orgpnas.org These microfluidic devices are designed to mimic the key physiological and mechanical functions of organs such as the lung, liver, and kidney. elifesciences.org By culturing human cells in a more physiologically relevant context, OOCs can provide more accurate predictions of a compound's efficacy and toxicity compared to traditional 2D cell cultures. acs.org For instance, a lung-on-a-chip model can simulate the breathing motions and the air-liquid interface of the alveoli, providing a powerful tool for studying respiratory diseases and the effects of inhaled compounds. elifesciences.org While the application of OOCs for screening protease inhibitors has been demonstrated, specific studies involving "Dan-DL-Arg-piperidino(4-Me)" have not been reported. elifesciences.org

Interactive Data Table: Examples of Organ-on-a-Chip Applications

| Organ Model | Application | Key Features | Potential Relevance for Inhibitor Studies |

| Lung-on-a-Chip | Modeling viral infections and drug responses. elifesciences.org | Simulates breathing motions and air-liquid interface. | Assessing the effect of inhibitors on virally-mediated protease activity. |

| Liver-on-a-Chip | Studying drug metabolism and hepatotoxicity. | Contains primary hepatocytes and models liver microarchitecture. | Evaluating the metabolic stability and potential liver toxicity of inhibitors. |

| Gut-on-a-Chip | Investigating nutrient absorption and intestinal inflammation. | Mimics peristalsis and the gut microbiome. | Studying the oral bioavailability and gastrointestinal effects of inhibitors. |

Co-culture Systems for Intercellular Communication Studies

Co-culture systems involve the cultivation of two or more different cell types together to study their interactions. These systems are crucial for understanding the complex intercellular communication that occurs within tissues and organs. For example, co-culturing tumor cells with immune cells can elucidate how cancer cells evade the immune system. In the context of protease inhibitors, co-culture models could be used to investigate how a compound affects the communication between different cell types in a disease state. For instance, a co-culture of endothelial cells and smooth muscle cells could be used to study the effects of a protease inhibitor on vascular remodeling. While the use of co-culture systems is a common and valuable research tool, there is no specific data available on the use of "Dan-DL-Arg-piperidino(4-Me)" in such a system.

Genetically Modified Cell Lines for Target Validation

Genetically modified cell lines are invaluable tools for validating the specific molecular targets of a compound. Using techniques like CRISPR/Cas9, researchers can knock out or knock down the expression of a specific gene to determine if its protein product is the target of a drug. If a compound loses its effect in a cell line where the putative target has been removed, it provides strong evidence for target engagement and validation. For a protease inhibitor, one could generate a cell line lacking a specific protease to confirm that the inhibitor's activity is dependent on the presence of that enzyme. Although this is a standard approach in drug discovery, no published studies have utilized genetically modified cell lines to validate the target of "Dan-DL-Arg-piperidino(4-Me)".

Activity-Based Protein Profiling (ABPP) for Target Engagement

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to identify the active enzymes in a complex biological sample. ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families, allowing for their detection and quantification. Competitive ABPP is a particularly useful application where a sample is pre-treated with an inhibitor of interest. A subsequent decrease in the labeling of a specific enzyme by the ABPP probe indicates that the inhibitor is engaging with that target. This method can be used to determine the potency and selectivity of an inhibitor across the entire proteome. For a compound like "Dan-DL-Arg-piperidino(4-Me)," which is likely a protease inhibitor, ABPP could be used to identify its specific targets and off-targets within a cell or tissue. However, no such studies have been reported in the scientific literature.

Interactive Data Table: Comparison of Advanced In Vitro Methodologies

| Methodology | Principle | Key Advantage | Application for Inhibitor Studies |

| Organ-on-a-Chip | Microfluidic culture of cells to mimic organ function. uga.edupnas.org | High physiological relevance. | Efficacy and toxicity testing in a human-like system. |

| Co-culture Systems | Culturing multiple cell types together. | Allows for the study of cell-cell interactions. | Investigating effects on intercellular signaling. |

| Genetically Modified Cell Lines | Altering the genome of cells to study gene function. | Precise target validation. | Confirming the molecular target of an inhibitor. |

| Activity-Based Protein Profiling | Using chemical probes to label active enzymes. | Direct measurement of target engagement and selectivity. | Identifying specific enzyme targets and off-targets. |

Future Research Directions in Chemical Biology and Mechanistic Inquiry

Elucidating Underexplored Molecular Targets and Pathways

While derivatives of dansyl-arginine have been primarily studied as inhibitors of serine proteases like thrombin and cholinesterase, the full spectrum of molecular targets for Dan-DL-Arg-piperidino(4-Me) remains largely unexplored. Future research should aim to identify and validate novel interacting partners to understand its broader biological effects.

Systematic screening of Dan-DL-Arg-piperidino(4-Me) against diverse enzyme families, such as other proteases, kinases, and metabolic enzymes, could reveal unexpected inhibitory activities. For instance, studies on similar Nα-dansyl-L-arginine amides have demonstrated high selectivity for certain enzymes, such as butyrylcholinesterase (BuChE), over others like acetylcholinesterase and thrombin nih.gov. The stereochemistry of the arginine core (DL-racemic mixture) in Dan-DL-Arg-piperidino(4-Me) may lead to differential binding and inhibition of targets compared to its L-arginine counterparts, a phenomenon that warrants detailed investigation.

Beyond direct enzyme inhibition, the compound could influence cellular signaling pathways. Arginine itself is a crucial molecule in various biological processes, including the nitric oxide pathway and as a precursor for the synthesis of polyamines and other important metabolites uodiyala.edu.iq. It is conceivable that Dan-DL-Arg-piperidino(4-Me) could interfere with these pathways by competing with endogenous arginine for transport or enzymatic conversion. Future studies could employ cell-based assays to monitor changes in key signaling molecules and metabolic products in the presence of the compound. For example, investigating its effect on nitric oxide production in endothelial cells or its influence on cell proliferation, which is often dependent on polyamine synthesis, could provide valuable insights.

Furthermore, the piperidine (B6355638) moiety is a common scaffold in many bioactive compounds and can influence properties such as membrane permeability and target binding researchgate.netacs.orgthieme-connect.com. The 4-methylpiperidine (B120128) group in Dan-DL-Arg-piperidino(4-Me) could contribute to its binding affinity and selectivity for specific targets. For example, in the context of thrombin inhibitors, the nature of the piperidine substituent has been shown to be critical for potent inhibition researchgate.net. Therefore, exploring its interactions with receptors and ion channels, where piperidine-containing ligands are prevalent, could open new avenues of research. The potential for this compound to interact with co-receptors involved in viral entry, such as CXCR4, which is targeted by some arginine amide derivatives, is another area for future exploration nih.gov.

Table 1: Potential Molecular Targets for Dan-DL-Arg-piperidino(4-Me)

| Target Class | Specific Examples | Rationale |

| Serine Proteases | Thrombin, Trypsin, Butyrylcholinesterase | Known activity of dansyl-arginine amides nih.govresearchgate.netth-project.org. |

| Other Proteases | Plasmin, Kallikrein | To determine selectivity profile nih.gov. |

| Kinases | Various | Potential for off-target effects or novel inhibition. |

| Metabolic Enzymes | Arginase, Nitric Oxide Synthase | Interference with arginine metabolism uodiyala.edu.iq. |

| Receptors | Chemokine receptors (e.g., CXCR4) | Activity of related arginine amide derivatives nih.gov. |

| Transporters | Amino acid transporters | Competition with endogenous arginine. |

Development of Novel Assay Technologies for Mechanistic Characterization

The inherent fluorescence of the dansyl group in Dan-DL-Arg-piperidino(4-Me) is a significant advantage for the development of novel assay technologies to characterize its mechanism of action. While traditional fluorescence intensity and polarization assays are useful, more advanced techniques can provide deeper insights into its binding kinetics and the conformational changes it induces in its targets.

Future research could focus on developing and applying time-resolved fluorescence assays, such as Time-Correlated Single Photon Counting (TCSPC), to study the interaction of Dan-DL-Arg-piperidino(4-Me) with its biological targets. TCSPC can provide detailed information about the fluorescence lifetime of the dansyl group, which can change upon binding to a protein, revealing different binding modes and the microenvironment of the binding site.

Fluorescence Resonance Energy Transfer (FRET)-based assays could also be designed to probe the compound's mechanism of action. For example, a FRET system could be established between the dansyl group of the inhibitor and a fluorescently labeled biological target. Changes in FRET efficiency upon binding could be used to quantify the binding affinity and kinetics in real-time. This approach could be particularly useful for studying the compound's interaction with large protein complexes or in a cellular context.

Moreover, the development of high-throughput screening (HTS) assays based on the fluorescence of Dan-DL-Arg-piperidino(4-Me) could accelerate the discovery of new targets. Such assays could be used to screen large libraries of proteins or even cellular lysates to identify binding partners in an unbiased manner. The development of such assays would require careful optimization to minimize background fluorescence and to ensure that the observed signal changes are specific to the binding event.

Another promising area is the use of single-molecule fluorescence techniques to study the interaction of individual molecules of Dan-DL-Arg-piperidino(4-Me) with its targets. These techniques can reveal dynamic information that is often obscured in ensemble measurements, such as transient binding events and conformational fluctuations of the target protein upon inhibitor binding.

Advancing Computational Methodologies for Ligand-Target Prediction and Design

Computational approaches are indispensable for predicting potential targets of small molecules and for guiding the design of more potent and selective derivatives. For Dan-DL-Arg-piperidino(4-Me), a combination of ligand-based and structure-based computational methods could be employed in future research.

Structure-based virtual screening, using the three-dimensional structure of the compound, could be performed against databases of protein structures to identify potential binding partners. The crystal structures of thrombin complexed with similar dansyl-arginine-based inhibitors can provide a starting point for understanding the key interactions and for building predictive binding models nih.gov. These models can then be used to screen for other proteins with similar binding pockets.

Molecular dynamics (MD) simulations can provide a deeper understanding of the binding mode and the conformational dynamics of the inhibitor-target complex. MD simulations could be used to study how the flexibility of the arginine side chain and the piperidine ring contribute to the binding affinity and selectivity of Dan-DL-Arg-piperidino(4-Me). Furthermore, free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), could be used to predict the binding affinities of designed analogs, thereby prioritizing the synthesis of the most promising compounds.

Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, could also be valuable. By comparing the structure of Dan-DL-Arg-piperidino(4-Me) with other known inhibitors of specific targets, a pharmacophore model can be developed to identify the key chemical features required for activity. This model can then be used to search for other compounds with similar features and to guide the design of new derivatives.

Machine learning and artificial intelligence (AI) are also emerging as powerful tools in drug discovery. AI models could be trained on existing data for enzyme inhibitors to predict the potential targets of Dan-DL-Arg-piperidino(4-Me) and to suggest novel modifications to improve its activity and selectivity.

Table 2: Computational Methodologies for Future Research

| Methodology | Application for Dan-DL-Arg-piperidino(4-Me) |

| Structure-Based Virtual Screening | Identification of novel protein targets. |

| Molecular Dynamics (MD) Simulations | Elucidation of binding modes and conformational dynamics. |

| Free Energy Calculations | Prediction of binding affinities for designed analogs. |

| Pharmacophore Modeling | Identification of key chemical features for activity. |

| QSAR Studies | Correlation of structural features with biological activity. |

| Machine Learning/AI | Prediction of targets and design of novel derivatives. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the cellular effects of Dan-DL-Arg-piperidino(4-Me), future research should integrate data from multiple "omics" platforms. This systems biology approach can reveal changes in protein expression (proteomics), metabolite levels (metabolomics), and potentially gene expression (transcriptomics) that are induced by the compound.

Chemoproteomics, using the compound itself as a probe, could be a powerful tool to identify its direct and indirect cellular targets. For example, a clickable or photo-activatable version of Dan-DL-Arg-piperidino(4-Me) could be synthesized and used to covalently label its binding partners in cells. These labeled proteins could then be identified by mass spectrometry, providing a global view of the compound's interactome.

Metabolomic profiling of cells or tissues treated with Dan-DL-Arg-piperidino(4-Me) could reveal alterations in metabolic pathways. Given the compound's arginine core, it would be particularly interesting to investigate its impact on pathways involving arginine metabolism, such as the urea (B33335) cycle and the production of nitric oxide and polyamines. Such studies could uncover unexpected metabolic functions of the compound and provide insights into its mechanism of action.

Transcriptomic analysis, by measuring changes in mRNA levels, could identify gene expression signatures associated with the compound's activity. This could help to elucidate the signaling pathways that are modulated by Dan-DL-Arg-piperidino(4-Me) and to identify potential biomarkers of its effects.

The integration of data from these different omics platforms would provide a more complete picture of the compound's biological effects than any single approach alone. For example, correlating changes in protein expression with changes in metabolite levels could help to identify the specific enzymes that are being targeted by the compound.

Designing Molecular Probes for Specific Biological Interrogations

The fluorescent dansyl group makes Dan-DL-Arg-piperidino(4-Me) an excellent starting point for the design of more sophisticated molecular probes for specific biological applications. By modifying its structure, it is possible to create tools for imaging, target identification, and mechanistic studies.

One direction is to develop probes with improved photophysical properties, such as increased quantum yield, photostability, and red-shifted excitation and emission wavelengths to minimize background fluorescence in biological samples. This could be achieved by replacing the dansyl group with other fluorophores.

Another avenue is the design of activity-based probes (ABPs). An ABP based on the Dan-DL-Arg-piperidino(4-Me) scaffold could be created by incorporating a reactive group that can covalently bind to the active site of its target enzyme. Such probes would allow for the specific labeling and visualization of active enzyme populations in complex biological systems.

Furthermore, the compound could be functionalized with affinity tags, such as biotin (B1667282) or a clickable alkyne group, to facilitate the pull-down and identification of its binding partners from cell lysates. This approach, combined with mass spectrometry-based proteomics, would be a powerful method for target discovery.

Finally, the development of ratiometric fluorescent probes based on the Dan-DL-Arg-piperidino(4-Me) structure could enable the quantitative imaging of target engagement in living cells. Such probes would exhibit a change in their fluorescence emission spectrum upon binding to their target, allowing for a more accurate measurement of binding events.

The creation of these specialized molecular probes would not only advance our understanding of the biology of Dan-DL-Arg-piperidino(4-Me) but also provide valuable tools for the broader scientific community to study the roles of its target proteins in health and disease.

Q & A

Advanced Research Question

Ethical Compliance : Submit protocols to IACUC for approval (e.g., OECD 423 guidelines for acute toxicity).

Safety Protocols : Use fume hoods for weighing, PPE (nitrile gloves, safety goggles), and emergency showers.

Waste Disposal : Neutralize acidic/basic residues before disposal. Reference SDS sheets for spill management .

What statistical approaches are robust for analyzing dose-response curves of Dan-DL-Arg-piperidino(4-Me) in heterogeneous cell populations?

Advanced Research Question

Apply nonlinear regression (e.g., Hill equation) in GraphPad Prism:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products